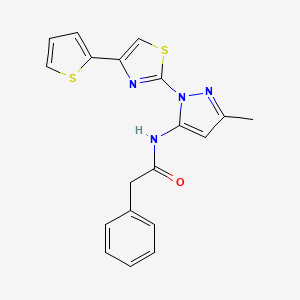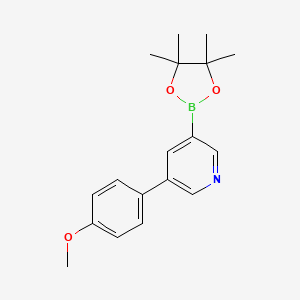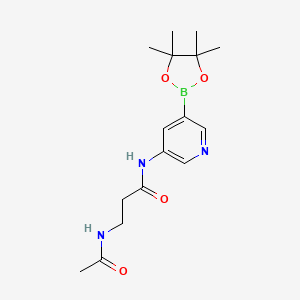
5-(3-Acetamidopropanamido)pyridine-3-boronic acid pinacol ester
Overview
Description
The compound “5-(3-Acetamidopropanamido)pyridine-3-boronic acid pinacol ester” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling , which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Molecular Structure Analysis
The molecular structure of this compound likely involves a pyridine ring attached to a boronic acid pinacol ester group and an acetamidopropanamido group. The boronic ester group is relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The chemical reactions involving this compound could include the Suzuki–Miyaura coupling and the protodeboronation of alkyl boronic esters . Protodeboronation is a process where the boron group is removed from the boronic ester . This process is not well developed, but recent research has reported catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by its boronic ester group. Boronic esters are generally stable, readily prepared, and environmentally benign . They have been developed for specific applications under certain conditions .Scientific Research Applications
Catalysis and Organic Synthesis
Pinacol boronic esters, including our compound of interest, serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new avenues for their use in diverse chemical transformations.
Hydromethylation of Alkenes
The catalytic protodeboronation of pinacol boronic esters enables a formal anti-Markovnikov alkene hydromethylation. By combining this protocol with a Matteson–CH₂–homologation, researchers can achieve valuable methane additions to various alkenes. For instance, this method has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Drug Discovery and DYRK1A Inhibition
Researchers have explored the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs using pyridine-4-boronic acid pinacol ester. These compounds serve as DYRK1A inhibitors, potentially contributing to drug discovery efforts .
Phosphine-Free Suzuki-Miyaura Cross-Coupling Reactions
3-Pyridinylboronic acid, a related compound, finds application as a reagent in phosphine-free Suzuki-Miyaura cross-coupling reactions. This reaction allows for the construction of complex organic molecules by forming carbon-carbon bonds .
Regioselective Suzuki-Miyaura Coupling
3-Pyridinylboronic acid has also been employed in regioselective Suzuki-Miyaura coupling reactions. This versatile transformation facilitates the synthesis of substituted pyridines and related heterocycles .
Tandem Palladium-Catalyzed Intramolecular Aminocarbonylation and Annulation
In addition, 3-pyridinylboronic acid participates in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation reactions. These processes allow for the efficient construction of complex ring systems in organic molecules .
Mechanism of Action
Target of Action
It’s known that organoboron compounds, such as this one, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the compound . This process is crucial when the boron moiety needs to be removed at the end of a sequence .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Pharmacokinetics
It’s known that pinacol boronic esters, such as this compound, are usually bench stable, easy to purify, and often even commercially available . These features suggest that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a valuable transformation in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. The introduction of the more stable boronic ester moiety, as in this compound, has significantly expanded the scope of boron chemistry . Despite the increased stability, new challenges arise, considering the removal of the boron moiety at the end of a sequence if required .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BN3O4/c1-11(21)19-7-6-14(22)20-13-8-12(9-18-10-13)17-23-15(2,3)16(4,5)24-17/h8-10H,6-7H2,1-5H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFXJPQTOCIPME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122430 | |
| Record name | 3-(Acetylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Acetamidopropanamido)pyridine-3-boronic acid pinacol ester | |
CAS RN |
1171891-27-2 | |
| Record name | 3-(Acetylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Acetylamino)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




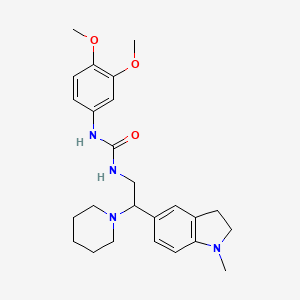
![2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B3216359.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3216367.png)

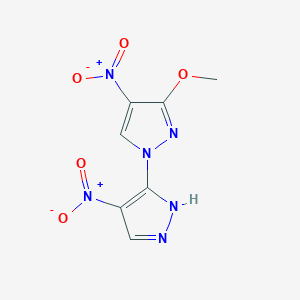
![N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3216384.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3216391.png)


